![molecular formula C19H18N2O3 B4974858 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide](/img/structure/B4974858.png)
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide" often involves reactions that yield complex structures with specific functionalities. For instance, the synthesis of a structurally related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, was achieved through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, demonstrating a complex synthetic route involving multiple steps (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is characterized by X-ray crystallography, providing detailed insights into their crystallographic parameters and spatial arrangements. The above-mentioned compound's crystal structure was determined, revealing a triclinic space group and specific geometric parameters, which are crucial for understanding the compound's interactions and reactivity (Huang Ming-zhi et al., 2005).
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(1-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13(14-7-3-2-4-8-14)20-17(22)11-12-21-18(23)15-9-5-6-10-16(15)19(21)24/h2-10,13H,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGWAIDMBFPEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644689 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(1-phenyl-ethyl)-propionamide |
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